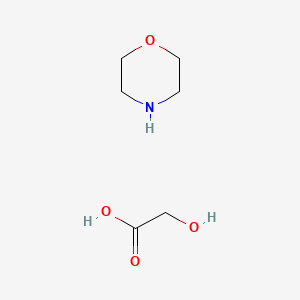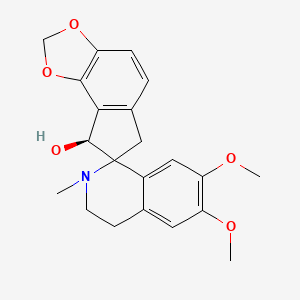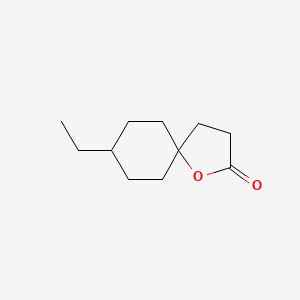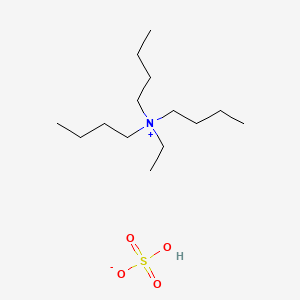
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is a heterocyclic compound that contains both piperazine and thiomorpholine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes would also consider factors such as cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Piperazinyl)-4-(4-morpholinyl)pyrido(3,2-d)pyrimidine
- 2-(1-Piperazinyl)-4-(4-piperidinyl)pyrido(3,2-d)pyrimidine
Uniqueness
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is unique due to the presence of both piperazine and thiomorpholine moieties. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. The thiomorpholine group, in particular, can introduce sulfur-containing functionalities that may enhance the compound’s reactivity and binding affinity.
Eigenschaften
| 39547-20-1 | |
Molekularformel |
C15H20N6S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C15H20N6S/c1-2-12-13(17-3-1)14(20-8-10-22-11-9-20)19-15(18-12)21-6-4-16-5-7-21/h1-3,16H,4-11H2 |
InChI-Schlüssel |
GFQUZNPDGPMMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC3=C(C(=N2)N4CCSCC4)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







